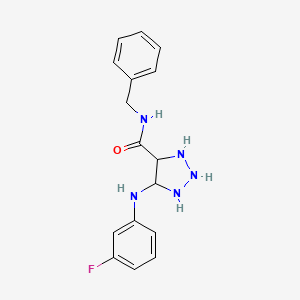-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-[(4-methylbenzene-1-sulfonyl)oxy]oxolan-2-yl}methyl)methylsulfanium CAS No. 71914-80-2](/img/structure/B15132692.png)
[(3S)-3-Amino-3-carboxypropyl]({(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-[(4-methylbenzene-1-sulfonyl)oxy]oxolan-2-yl}methyl)methylsulfanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Adenosyl-L-methionine tosylate is a compound derived from the amino acid methionine and adenosine triphosphate (ATP). It is a crucial methyl donor in various biochemical processes, including the methylation of nucleic acids, proteins, and lipids. This compound is widely used in scientific research and has applications in medicine, particularly in the treatment of depression, liver disorders, and osteoarthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
S-Adenosyl-L-methionine tosylate is synthesized through the enzymatic reaction of methionine and ATP, catalyzed by the enzyme methionine adenosyltransferase. The reaction conditions typically involve maintaining a specific pH and temperature to optimize enzyme activity .
Industrial Production Methods
Industrial production of S-Adenosyl-L-methionine tosylate involves microbial fermentation, where genetically engineered microorganisms are used to produce the compound. The process includes cell disruption, extraction, and purification steps to obtain high-purity S-Adenosyl-L-methionine tosylate .
Chemical Reactions Analysis
Types of Reactions
S-Adenosyl-L-methionine tosylate undergoes several types of chemical reactions, including:
Methylation: Transfers a methyl group to various substrates such as nucleic acids, proteins, and lipids.
Transsulfuration: Converts to S-adenosylhomocysteine, which is further hydrolyzed to homocysteine and adenosine.
Aminopropylation: Involves the transfer of an aminopropyl group to form polyamines.
Common Reagents and Conditions
Common reagents used in these reactions include methyltransferases, transsulfuration enzymes, and aminopropyltransferases. The reactions typically occur under physiological conditions, such as a pH of 7.4 and a temperature of 37°C .
Major Products Formed
The major products formed from these reactions include methylated nucleic acids, proteins, lipids, S-adenosylhomocysteine, homocysteine, adenosine, and polyamines .
Scientific Research Applications
S-Adenosyl-L-methionine tosylate has a wide range of scientific research applications:
Chemistry: Used as a methyl donor in various chemical reactions.
Biology: Plays a role in the regulation of gene expression through DNA methylation.
Medicine: Used in the treatment of depression, liver disorders, and osteoarthritis.
Industry: Used in the production of pharmaceuticals and dietary supplements.
Mechanism of Action
S-Adenosyl-L-methionine tosylate exerts its effects by donating a methyl group in a process called transmethylation. This process is crucial for the synthesis of DNA and RNA nucleic acids, phospholipids, proteins, epinephrine, melatonin, and creatine. The compound is converted to S-adenosylhomocysteine after transferring its methyl group, which is then hydrolyzed to homocysteine and adenosine .
Comparison with Similar Compounds
S-Adenosyl-L-methionine tosylate is unique due to its role as a universal methyl donor. Similar compounds include:
S-Adenosyl-L-methionine disulfate tosylate: Another stable form of S-Adenosyl-L-methionine used in pharmaceuticals.
S-Adenosylhomocysteine: A product of S-Adenosyl-L-methionine metabolism that acts as a competitive inhibitor of methyltransferases.
Methionine: The precursor amino acid for S-Adenosyl-L-methionine synthesis.
These compounds share similar biochemical roles but differ in their stability, reactivity, and specific applications.
Properties
CAS No. |
71914-80-2 |
|---|---|
Molecular Formula |
C22H29N6O7S2+ |
Molecular Weight |
553.6 g/mol |
IUPAC Name |
[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-(4-methylphenyl)sulfonyloxyoxolan-2-yl]methyl]-methylsulfanium |
InChI |
InChI=1S/C22H28N6O7S2/c1-12-3-5-13(6-4-12)37(32,33)35-18-15(9-36(2)8-7-14(23)22(30)31)34-21(17(18)29)28-11-27-16-19(24)25-10-26-20(16)28/h3-6,10-11,14-15,17-18,21,29H,7-9,23H2,1-2H3,(H2-,24,25,26,30,31)/p+1/t14-,15+,17+,18+,21+,36?/m0/s1 |
InChI Key |
RFCNTHQSTXQCEP-TVQIYZFXSA-O |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C(N=CN=C43)N)C[S+](C)CC[C@@H](C(=O)O)N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)C[S+](C)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethoxyphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B15132643.png)
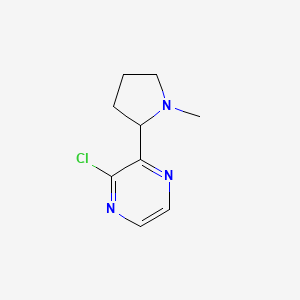
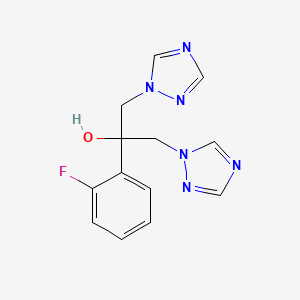
![Carbamic acid, N-[(1R)-2-amino-1-[(1,1-dimethylethoxy)methyl]-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B15132649.png)
![3-(2-aminophenyl)-1H,2H-benzo[g]quinoxalin-2-one](/img/structure/B15132654.png)
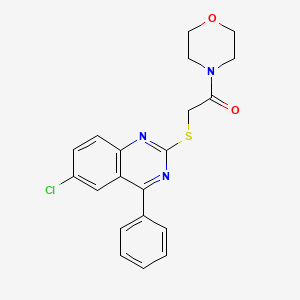
![N-(2-chlorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B15132659.png)
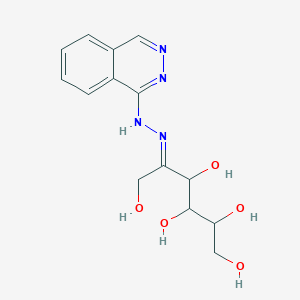
![(2E)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-6-[(4-methylphenyl)methyl]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B15132666.png)
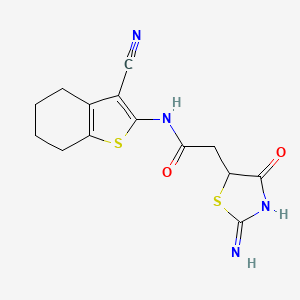
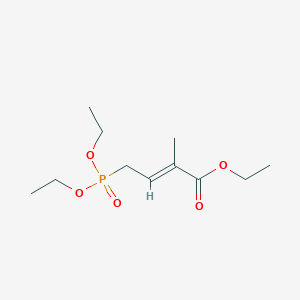
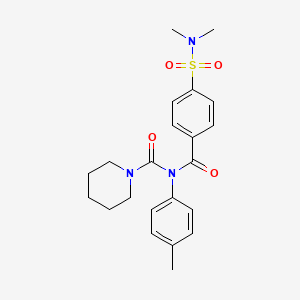
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenyl)acetamide](/img/structure/B15132689.png)
